molecular formula C16H13N3O3S B4392861 4-ethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

4-ethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B4392861
M. Wt: 327.4 g/mol
InChI Key: DKQVYWSFOJDXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, also known as NBQX, is a chemical compound that is commonly used in scientific research. It belongs to the family of quinoxaline derivatives and has been extensively studied for its pharmacological properties. NBQX is a selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor.

Mechanism of Action

4-ethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ion channel and blocking the flow of ions. This leads to a decrease in the excitatory neurotransmission mediated by the AMPA receptor. The inhibition of AMPA receptors by 4-ethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has been shown to reduce the severity of seizures, protect against ischemic brain injury, and improve cognitive function in animal models.
Biochemical and Physiological Effects
4-ethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on AMPA receptors, 4-ethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has been shown to inhibit the release of glutamate, reduce oxidative stress, and modulate the activity of various enzymes and signaling pathways. 4-ethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has also been shown to improve synaptic plasticity and enhance the survival of neurons in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide in lab experiments is its selectivity for the AMPA receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological conditions. 4-ethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 4-ethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is its potential off-target effects on other receptors and ion channels. Researchers must carefully design experiments to minimize these effects and ensure that the observed effects are specific to the AMPA receptor.

Future Directions

There are many potential future directions for research on 4-ethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide. One area of interest is the development of new drugs that target the AMPA receptor for the treatment of neurological disorders. 4-ethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has been used as a lead compound for the development of new drugs with improved pharmacological properties. Another area of interest is the use of 4-ethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide in combination with other drugs to enhance their therapeutic effects. 4-ethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has been shown to enhance the neuroprotective effects of other drugs in animal models. Finally, there is ongoing research on the role of AMPA receptors in various physiological and pathological conditions, and 4-ethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide will continue to be an important tool for investigating these mechanisms.

Scientific Research Applications

4-ethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is widely used in scientific research as a tool to study the role of AMPA receptors in various physiological and pathological conditions. AMPA receptors are involved in synaptic plasticity, learning, memory, and neurodegenerative diseases. 4-ethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has been used to investigate the role of AMPA receptors in epilepsy, stroke, Parkinson's disease, and Alzheimer's disease. 4-ethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is also used to study the mechanisms of action of various drugs that target AMPA receptors.

properties

IUPAC Name

4-ethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-2-10-3-5-11(6-4-10)15(20)18-16-17-13-8-7-12(19(21)22)9-14(13)23-16/h3-9H,2H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQVYWSFOJDXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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